molecular formula C16H23N3O5S B4113834 N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide

N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide

Cat. No.: B4113834
M. Wt: 369.4 g/mol
InChI Key: ZTNVXKVOHKLLOW-UHFFFAOYSA-N
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Description

N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide is a complex organic compound that features a unique combination of functional groups

Properties

IUPAC Name

1-(oxolan-2-ylmethyl)-3-[(3,4,5-trimethoxybenzoyl)amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O5S/c1-21-12-7-10(8-13(22-2)14(12)23-3)15(20)18-19-16(25)17-9-11-5-4-6-24-11/h7-8,11H,4-6,9H2,1-3H3,(H,18,20)(H2,17,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTNVXKVOHKLLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=S)NCC2CCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide typically involves multi-step organic reactions. The starting materials often include tetrahydrofuran derivatives and trimethoxybenzoyl chloride. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents for these reactions may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions would vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in biochemical assays or as a probe.

    Medicine: Possible therapeutic applications due to its unique structure.

    Industry: Use in the synthesis of advanced materials or as a catalyst.

Mechanism of Action

The mechanism by which N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide exerts its effects would involve interactions with specific molecular targets. These could include enzymes, receptors, or other proteins, leading to changes in biological pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hydrazinecarbothioamide derivatives or compounds with similar functional groups.

Uniqueness

What sets N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide apart is its unique combination of a tetrahydrofuran ring, trimethoxybenzoyl group, and hydrazinecarbothioamide moiety. This combination could confer unique chemical properties and biological activities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
N-(tetrahydrofuran-2-ylmethyl)-2-[(3,4,5-trimethoxyphenyl)carbonyl]hydrazinecarbothioamide

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